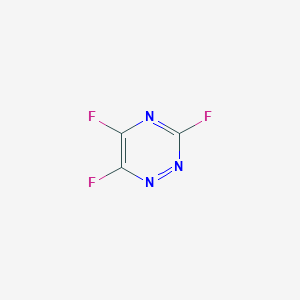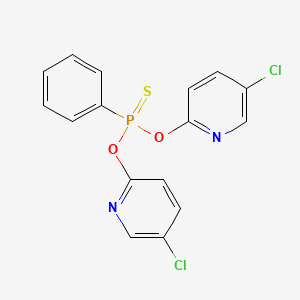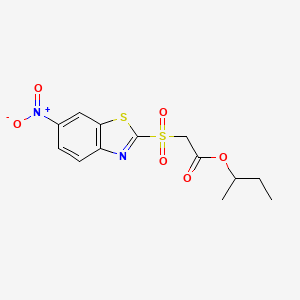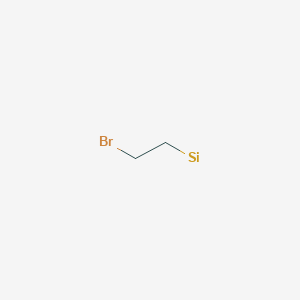
2-Methyl-1-phenylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenylpent-1-en-3-one is an organic compound with the molecular formula C12H14O. It is a ketone with a phenyl group attached to the first carbon of the pentenone chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpent-1-en-3-one can be achieved through a crossed aldol condensation reaction between benzaldehyde and pentan-3-one. The reaction involves the following steps :
- Add a base to a dry solvent under stirring.
- Cool the mixture using an ice bath or dry ice/isopropanol.
- Add pentan-3-one dropwise to form the corresponding enolate.
- Slowly add freshly distilled benzaldehyde.
- Allow the reaction to reach room temperature and stir for a while.
- Acidify the mixture and heat it to facilitate the elimination of water and complete the aldol condensation.
Industrial Production Methods
Industrial production methods for this compound typically involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenylpent-1-en-3-one has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which affects its reactivity and interactions with biological molecules . The enolate form can participate in nucleophilic addition reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1-penten-3-one: Similar structure but lacks the methyl group at the second carbon.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
Cyclopentenone: A cyclic analog with similar reactivity.
Uniqueness
2-Methyl-1-phenylpent-1-en-3-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a phenyl group and a methyl group on the pentenone chain provides distinct chemical properties compared to its analogs.
Eigenschaften
| 75391-07-0 | |
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
JBFFAKAIUSEHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
